molecular formula C13H12FN3O2 B2665938 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2175979-66-3

2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No. B2665938
CAS RN: 2175979-66-3
M. Wt: 261.256
InChI Key: KGTJCFKDTAQFFQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as F-PEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis and evaluation of fluorinated derivatives, including compounds similar to 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, demonstrating significant antimicrobial properties. These compounds showed high activity against fungi and Gram-positive microorganisms, with some derivatives also affecting Gram-negative strains (Carmellino et al., 1994).

Photophysical Properties and BSA-Binding

Another research effort introduced a family of pyrimidine-based BF2 complexes, synthesized from reactions of simple N-(pyrimidin-2-yl)benzamides, including structural analogs of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, with BF3·Et2O. These compounds were characterized for their photophysical properties, BSA-binding experiments, and molecular docking studies, suggesting potential applications in bioimaging and as molecular probes (Bonacorso et al., 2019).

Antifungal Activity

Further research on pyrimidine derivatives containing an amide moiety, similar to 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, highlighted their antifungal activities. Certain derivatives displayed high efficacy against various fungal pathogens, suggesting their potential as antifungal agents (Wu et al., 2021).

Enzyme Inhibition and Molecular Imaging

Additionally, a selective serotonin 1A (5-HT(1A)) molecular imaging probe based on a similar fluorinated benzamide structure was developed for quantifying 5-HT(1A) receptor densities in the brain with positron emission tomography (PET), indicating its utility in studying neurological conditions (Kepe et al., 2006).

Heterocyclic Synthesis

Research into N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, structural units related to 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, has opened new avenues in heterocyclic synthesis. These studies underscore the unique electrophilic reactivity conferred by fluorine atoms, facilitating the synthesis of diverse heterocyclic compounds (Meiresonne et al., 2015).

properties

IUPAC Name

2-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-11-5-2-1-4-10(11)12(18)15-7-9-17-8-3-6-16-13(17)19/h1-6,8H,7,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTJCFKDTAQFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC=NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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